Desirudin - 120993-53-5

Desirudin

Catalog Number: EVT-394701
CAS Number: 120993-53-5
Molecular Formula: C287H440N80O110S6
Molecular Weight: 6963 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Desirudin is a direct inhibitor of human thrombin. It has a protein structure that is similar to that of hirudin, the naturally occurring anticoagulant present in the peripharyngeal glands in the medicinal leech, Hirudo medicinalis. Hirudin is a single polypeptide chain of 65 amino acids residues and contains three disulfide bridges. Desirudin has a chemical formula of C287H440N80O110S6 with a molecular weight of 6963.52. It is mainly indicated for the prevention of deep vein thrombosis in hip replacement surgery patients. Common side effects include: Bleeding gums, collection of blood under the skin, coughing up blood, deep, dark purple bruise and difficulty with breathing or swallowing.
Desirudin is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of desirudin is as a Thrombin Inhibitor.
Desirudin is a parenterally administered, selective thrombin inhibitor that is used to decrease the risk of deep vein thrombosis and pulmonary embolus in patients undergoing hip replacement surgery. Desirudin has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury with jaundice.
Desirudin is a synthetic recombinant form of the naturally occurring hirudin, the anticoagulant substance found in leech. Desirudin is a selective and almost irreversible inhibitor of thrombin, both free and clot-bound, by blocking its active site. This anticoagulant agent has no effect on other components of the hemostatic system. Desirudin is particularly used to prevent deep vein thrombosis in patients undergoing hip and knee replacement surgery.
Classification

Desirudin is classified as an antithrombotic agent, specifically within the category of anticoagulants. It acts as a direct thrombin inhibitor, similar to other agents such as lepirudin and bivalirudin. Unlike traditional anticoagulants like warfarin, which indirectly inhibit coagulation factors, desirudin directly inhibits thrombin activity .

Synthesis Analysis

Desirudin is synthesized through recombinant DNA technology, where the gene encoding the hirudin peptide is inserted into bacterial or yeast expression systems. The most common methods include:

The synthesis involves careful control of parameters such as temperature, pH, and reaction time to optimize yield and activity.

Molecular Structure Analysis

Desirudin's molecular formula is C287H440N80O110S6C_{287}H_{440}N_{80}O_{110}S_{6}, and it has a molecular weight of approximately 7,000 Da. The structure consists of a polypeptide chain that includes multiple disulfide bonds critical for maintaining its three-dimensional conformation.

  • Disulfide Bonds: These bonds are essential for the stability of the molecule and its interaction with thrombin.
  • Active Sites: Desirudin binds to both free thrombin and fibrin-bound thrombin at its active site and exosite 1, effectively inhibiting its enzymatic activity .
Chemical Reactions Analysis

Desirudin primarily participates in biochemical reactions involving thrombin inhibition:

  1. Thrombin Binding: Desirudin binds to thrombin through specific amino acid interactions that block its active site.
  2. Inhibition of Fibrin Formation: By inhibiting thrombin, desirudin prevents the conversion of fibrinogen into fibrin, thereby disrupting the coagulation cascade.

These interactions can be quantified using assays that measure activated partial thromboplastin time (aPTT) and prothrombin time (PT), which reflect the anticoagulant effects of desirudin .

Mechanism of Action

Desirudin exerts its anticoagulant effect by directly binding to thrombin. This binding inhibits both free and fibrin-bound thrombin:

  • Competitive Inhibition: Desirudin competes with fibrinogen for binding sites on thrombin.
  • Prevention of Clot Formation: By blocking thrombin's activity, desirudin effectively prevents clot formation and promotes clot dissolution.

The pharmacodynamics involve a rapid onset of action with peak plasma concentrations reached within 1-3 hours post-administration .

Physical and Chemical Properties Analysis

Desirudin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white lyophilized powder.
  • Solubility: Highly soluble in water, which facilitates its administration via subcutaneous injection.
  • Stability: Sensitive to temperature and pH; requires proper storage conditions to maintain efficacy.
  • Half-Life: The terminal half-life is approximately 2 hours following subcutaneous administration .

These properties are critical for its formulation and clinical use.

Applications

Desirudin is primarily used in clinical settings for:

  • Prevention of Deep Vein Thrombosis: Particularly in patients undergoing orthopedic surgeries such as hip replacements.
  • Anticoagulation Therapy: It serves as an alternative to heparin in patients with heparin-induced thrombocytopenia (HIT).
  • Research Applications: Desirudin’s mechanism offers insights into thrombin inhibition strategies, contributing to the development of new anticoagulants.

Ongoing research continues to explore additional therapeutic uses for desirudin in various clinical scenarios involving coagulation disorders .

Introduction to Desirudin: Biochemical and Pharmacological Foundations

Biochemical Origins and Development

Hirudin Derivatives: From Hirudo medicinalis to Recombinant Desirudin

Desirudin is a recombinant derivative of hirudin, a naturally occurring anticoagulant peptide originally isolated from the salivary glands of the European medicinal leech, Hirudo medicinalis. The therapeutic potential of native hirudin has been recognized for decades, but its clinical application was historically limited by difficulties in obtaining sufficient quantities through leech harvesting. Native hirudin exists as a mixture of isoforms (HV1, HV2, HV3) with minor structural variations. Advances in recombinant DNA technology enabled the production of a defined 65-amino acid polypeptide through expression in yeast (Saccharomyces cerevisiae) systems. This recombinant form, desirudin, is identical to the predominant natural hirudin variant except for the absence of a sulfate group on tyrosine at position 63 (making it synonymous with desulfatohirudin) [1] [9]. The recombinant process ensures batch-to-batch consistency and eliminates the need for animal sourcing, addressing scalability and standardization challenges associated with the natural extract [6] [8].

Table 1: Evolution from Natural Hirudin to Recombinant Desirudin

FeatureHirudo medicinalis HirudinRecombinant Desirudin
SourceLeech salivary glandsYeast (S. cerevisiae) expression system
Tyrosine-63 ModificationSulfatedNon-sulfated
Amino Acid Length65 residues65 residues
Production ChallengeLow yield, variable isoformsHigh yield, single defined isoform
Molecular Weight~7000 Da6963.5 Da

Structural Characterization: 65-Amino Acid Peptide and Disulfide Bridges

Desirudin is a compact, globular polypeptide chain comprising 65 amino acids. Its tertiary structure is critically stabilized by three highly conserved disulfide bridges formed between specific cysteine residues: Cys6-Cys14, Cys16-Cys28, and Cys22-Cys39. These bridges create a rigid core that maintains the optimal spatial conformation for thrombin interaction [7] [9]. The N-terminal domain (residues 1-49) is compact and hydrophobic, while the acidic C-terminal tail (residues 50-65) is more flexible. This bipartite structure underpins its bivalent inhibitory mechanism. Notably, the recombinant production process faithfully replicates this complex disulfide-bonded architecture, essential for its high-affinity binding to thrombin [3] [9].

Pharmacological Classification and Comparative Anticoagulant Mechanisms

Direct Thrombin Inhibitors (DTIs) vs. Indirect Anticoagulants (Heparins)

Desirudin belongs to the pharmacologic class of direct thrombin inhibitors (DTIs), distinguishing it fundamentally from indirect anticoagulants like unfractionated heparin or low-molecular-weight heparins.

  • Mechanistic Difference:
  • Heparins: Act indirectly by binding to antithrombin (AT), inducing a conformational change that accelerates AT's inhibition of multiple coagulation factors (primarily thrombin (FIIa) and factor Xa). This heparin-AT complex is ineffective against fibrin-bound thrombin and is susceptible to neutralization by platelet factor 4 and plasma proteins. Heparins also carry a risk of heparin-induced thrombocytopenia (HIT) [2] [5].
  • Direct Thrombin Inhibitors (e.g., Desirudin): Bind directly and independently to thrombin without requiring antithrombin. Desirudin interacts stoichiometrically (1:1) with thrombin, forming an essentially irreversible complex. Crucially, it potently inhibits both free, fluid-phase thrombin and clot-bound thrombin incorporated within a fibrin thrombus. This overcomes a major limitation of heparins, as fibrin-bound thrombin remains enzymatically active and promotes thrombus growth and stabilization. Desirudin does not interact significantly with plasma proteins or platelet factor 4, leading to a more predictable anticoagulant response and no risk of HIT [1] [2] [5].

  • Consequence for Efficacy: The ability to inhibit fibrin-bound thrombin provides DTIs like desirudin a theoretical and often practical advantage in preventing thrombus propagation within established clots, a setting where heparins are less effective [2] [5].

Position Within the Thrombin Inhibitor Subclass: Bivalirudin, Lepirudin, and Argatroban

Within the DTI subclass, desirudin is classified as a bivalent inhibitor, contrasting with univalent inhibitors like argatroban and the hybrid bivalent molecule bivalirudin.

  • Bivalent DTIs:
  • Desirudin & Lepirudin: These recombinant hirudins are bivalent inhibitors that bind simultaneously to two distinct sites on thrombin:
  • The active site (catalytic site) via residues near their N-terminus.
  • The anion-binding exosite 1 (fibrinogen-binding site) via their highly acidic C-terminal domain [3] [7].This dual interaction results in extremely high-affinity binding (Ki in the picomolar range, ~0.2-0.3 pM) that is essentially irreversible under physiologic conditions. Both are primarily eliminated renally [1] [2] [3].
  • Bivalirudin: A synthetic 20-amino acid peptide analog of hirudin. It is also bivalent, binding to thrombin's active site and exosite 1. However, its binding mechanism differs crucially: once bound, thrombin cleaves a specific Pro-Arg bond within bivalirudin's N-terminus, leading to partial recovery of thrombin activity (transient inhibition). It has lower affinity (Ki ~2 nM) than hirudins and a shorter half-life (~25 min). Bivalirudin undergoes predominant proteolytic clearance, with only ~20% renal excretion [2] [3] [5].

  • Univalent DTIs:

  • Argatroban: A small synthetic molecule that binds only to thrombin's active site (univalent inhibition). It has the lowest affinity (Ki ~5-38 nM) among commonly used DTIs. It is hepatically metabolized and has a moderate half-life (~45 min) [2] [3].

Table 2: Comparative Pharmacology of Key Direct Thrombin Inhibitors

PropertyDesirudinLepirudinBivalirudinArgatroban
TypeBivalent (Hirudin)Bivalent (Hirudin)Bivalent (Hirudin Analog)Univalent
OriginRecombinant (Yeast)Recombinant (Yeast)Synthetic PeptideSynthetic Small Molecule
Molecular Weight~7 kDa~7 kDa2.18 kDa509 Da
Binding Sites on ThrombinActive Site + Exosite 1Active Site + Exosite 1Active Site + Exosite 1Active Site Only
Binding Affinity (Ki)~0.23-0.26 pM~0.23-0.26 pM~1.9 nM~5-38 nM
Inhibition ReversibilityEssentially IrreversibleEssentially IrreversibleTransient (Cleaved)Reversible
Primary Clearance RouteRenalRenalProteolysis (80%) + Renal (20%)Hepatic
Plasma Half-Life (IV)~60-120 minutes~60 minutes~25 minutes~45 minutes
Inhibits Fibrin-Bound Thrombin?YesYesYesYes

Key Pharmacological Distinctions:

  • Affinity and Reversibility: Desirudin and lepirudin exhibit the highest affinity and most durable inhibition due to irreversible bivalent binding. Bivalirudin's lower affinity and transient inhibition offer more rapid reversibility. Argatroban's reversible univalent binding provides the least potent inhibition [2] [3] [5].
  • Target Specificity: The bivalent binding confers greater specificity for thrombin compared to univalent inhibitors like argatroban, which may have a slightly broader serine protease profile at high concentrations [3].
  • Metabolic Fate: Desirudin's renal clearance necessitates dose adjustment in renal impairment, contrasting with argatroban's hepatic clearance and bivalirudin's mixed proteolytic/renal pathway [1] [2] [3].

The structural and mechanistic characteristics of desirudin – its high-affinity, bivalent, irreversible thrombin inhibition and its specificity for both soluble and fibrin-bound thrombin – define its unique pharmacologic profile within the anticoagulant landscape and distinguish it from both indirect heparins and other direct thrombin inhibitors. These properties underpin its efficacy in thromboprophylaxis settings involving high thrombin generation potential [1] [3] [6].

Properties

CAS Number

120993-53-5

Product Name

Desirudin

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(1R,6R,9S,12S,15S,18S,24S,27S,33S,36S,39R,44R,47S,53S,56S,59S,67S,73S,76S)-15,76-bis(4-aminobutyl)-44-[[(2S)-2-[[(4R,7S,10S,13S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-10-(2-amino-2-oxoethyl)-13-(3-amino-3-oxopropyl)-22-(2-carboxyethyl)-25-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-12,56,73-tris(2-amino-2-oxoethyl)-9,67-bis(3-amino-3-oxopropyl)-36-[(2S)-butan-2-yl]-18,47-bis(2-carboxyethyl)-24-(carboxymethyl)-27,53-bis(hydroxymethyl)-33-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,45,48,51,54,57,60,62,65,68,71,74,77-tricosaoxo-59-propan-2-yl-3,4,41,42-tetrathia-7,10,13,16,19,22,25,28,31,34,37,46,49,52,55,58,61,63,66,69,72,75,78-tricosazabicyclo[37.22.17]octaheptacontane-6-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C287H440N80O110S6

Molecular Weight

6963 g/mol

InChI

InChI=1S/C287H440N80O110S6/c1-25-133(19)226-281(470)345-161(87-125(3)4)235(424)306-111-208(395)320-180(116-370)266(455)344-175(101-219(415)416)237(426)307-105-202(389)316-151(62-75-212(401)402)242(431)321-145(41-30-33-81-288)240(429)339-170(96-197(297)384)258(447)326-152(57-70-193(293)380)249(438)351-185(121-481-478-118-182-239(428)310-107-201(388)313-147(55-68-191(291)378)232(421)303-108-205(392)317-169(95-196(296)383)257(446)322-146(42-31-34-82-289)241(430)350-186(271(460)360-226)122-482-479-119-183(268(457)323-149(61-74-211(399)400)234(423)304-110-207(394)319-179(115-369)265(454)342-173(99-200(300)387)264(453)357-223(130(13)14)279(468)355-182)352-253(442)164(90-128(9)10)335-269(458)184-120-480-483-123-187(354-262(451)177(103-221(419)420)347-283(472)230(137(23)374)362-263(452)167(93-141-49-53-144(377)54-50-141)346-278(467)224(131(15)16)359-276(465)222(301)129(11)12)272(461)363-229(136(22)373)282(471)330-157(66-79-216(409)410)248(437)348-178(114-368)238(427)309-106-203(390)315-150(56-69-192(292)379)243(432)340-171(97-198(298)385)259(448)334-163(89-127(7)8)252(441)353-184)270(459)358-225(132(17)18)280(469)364-228(135(21)372)277(466)311-112-204(391)314-148(60-73-210(397)398)233(422)305-113-209(396)356-231(138(24)375)286(475)367-86-38-46-190(367)275(464)331-159(43-32-35-83-290)284(473)365-84-36-44-188(365)273(462)328-153(58-71-194(294)381)247(436)349-181(117-371)267(456)338-168(94-142-104-302-124-312-142)256(445)341-172(98-199(299)386)260(449)343-174(100-218(413)414)236(425)308-109-206(393)318-176(102-220(417)418)261(450)337-165(91-139-39-28-27-29-40-139)254(443)327-154(63-76-213(403)404)244(433)325-158(67-80-217(411)412)250(439)361-227(134(20)26-2)285(474)366-85-37-45-189(366)274(463)329-156(65-78-215(407)408)245(434)324-155(64-77-214(405)406)246(435)336-166(92-140-47-51-143(376)52-48-140)255(444)333-162(88-126(5)6)251(440)332-160(287(476)477)59-72-195(295)382/h27-29,39-40,47-54,104,124-138,145-190,222-231,368-377H,25-26,30-38,41-46,55-103,105-123,288-290,301H2,1-24H3,(H2,291,378)(H2,292,379)(H2,293,380)(H2,294,381)(H2,295,382)(H2,296,383)(H2,297,384)(H2,298,385)(H2,299,386)(H2,300,387)(H,302,312)(H,303,421)(H,304,423)(H,305,422)(H,306,424)(H,307,426)(H,308,425)(H,309,427)(H,310,428)(H,311,466)(H,313,388)(H,314,391)(H,315,390)(H,316,389)(H,317,392)(H,318,393)(H,319,394)(H,320,395)(H,321,431)(H,322,446)(H,323,457)(H,324,434)(H,325,433)(H,326,447)(H,327,443)(H,328,462)(H,329,463)(H,330,471)(H,331,464)(H,332,440)(H,333,444)(H,334,448)(H,335,458)(H,336,435)(H,337,450)(H,338,456)(H,339,429)(H,340,432)(H,341,445)(H,342,454)(H,343,449)(H,344,455)(H,345,470)(H,346,467)(H,347,472)(H,348,437)(H,349,436)(H,350,430)(H,351,438)(H,352,442)(H,353,441)(H,354,451)(H,355,468)(H,356,396)(H,357,453)(H,358,459)(H,359,465)(H,360,460)(H,361,439)(H,362,452)(H,363,461)(H,364,469)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,411,412)(H,413,414)(H,415,416)(H,417,418)(H,419,420)(H,476,477)/t133-,134-,135+,136+,137+,138+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,222-,223-,224-,225-,226-,227-,228-,229-,230-,231-/m0/s1

InChI Key

XYWBJDRHGNULKG-OUMQNGNKSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C

Synonyms

CGP 39393
CGP-39393
desirudin
desulfatohirudin
desulphatohirudin
IK-HIR02
Iprivask
recombinant HV1 hirudin
Revasc

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N6CCCC6C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)C(C)C)CC(=O)N)CO)CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(C)C)CC(=O)N)CCC(=O)N)CO)CCC(=O)O)[C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)C(=O)N1)CCCCN)CC(=O)N)CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)CCC(=O)N)CC(=O)N)CCCCN)CCC(=O)O)CC(=O)O)CO)CC(C)C

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